molecular formula C31H45F2N5O5 B611103 T-3256336

T-3256336

Cat. No.: B611103
M. Wt: 605.7 g/mol
InChI Key: WQLHYSFOEZZZDD-QAPMSZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of PMID25980951-Compound-16 involves a multi-step synthetic route. Initially, a sulfoximine-structure-substituted cyclohexylamine stereoisomer is prepared. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final compound . The reaction conditions and specific reagents used in these steps are crucial for achieving the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

PMID25980951-Compound-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID25980951-Compound-16 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating protein interactions and cellular pathways. In medicine, it is explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID25980951-Compound-16 involves its interaction with specific molecular targets. It acts as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which plays a crucial role in regulating apoptosis and immune signaling. By binding to the active site of XIAP, the compound obstructs substrate entry and inactivates caspases, leading to the suppression of apoptosis . This mechanism is significant for its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

PMID25980951-Compound-16 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other XIAP inhibitors and sulfoximine derivatives. PMID25980951-Compound-16 stands out for its high selectivity and potency in inhibiting XIAP, making it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHYSFOEZZZDD-QAPMSZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.